1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound of significant interest in scientific research It consists of a phenoxy group, an allyl substituent, and a piperazine ring, all contributing to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves a multi-step process:
The reaction begins with the allylation of 2-phenoxyphenol, using an allyl halide and a base like sodium hydroxide, to introduce the allyl group.
The resulting intermediate undergoes a nucleophilic substitution reaction with 1-chloro-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol.
The final product, 1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol, is then isolated and purified, followed by conversion to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial-scale production of this compound involves optimization of the synthetic route to ensure high yield and purity. Reaction parameters such as temperature, pressure, solvent choice, and reaction time are carefully controlled. The use of continuous flow reactors and automated processes enhances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride can participate in various chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can yield reduced forms of the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different substituents at specific positions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: : Reagents depend on the desired substituent; for example, alkyl halides for nucleophilic substitution.
Major Products
The products of these reactions vary based on the reagents and conditions used. Oxidation can yield alcohols or ketones, reduction can produce alcohols or amines, and substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride finds applications in:
Chemistry: : Used as a precursor in synthesizing more complex molecules.
Biology: : Investigated for its potential biological activity, including binding to specific receptors or enzymes.
Medicine: : Explored for therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: : Utilized in the development of specialized materials or chemical processes.
Mechanism of Action
The exact mechanism of action of 1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride depends on its application. Generally, it may involve binding to specific molecular targets, such as proteins or enzymes, leading to modulation of their activity. Pathways affected by this compound can include signal transduction, metabolic processes, or cellular responses.
Comparison with Similar Compounds
When compared with similar compounds, 1-(2-Allylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Similar compounds include:
1-(2-Phenoxyphenyl)-3-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol: : Lacks the allyl group, resulting in different reactivity and activity.
1-(2-Allylphenoxy)-3-(4-phenyl)piperazin-1-yl)propan-2-ol: : Lacks the methoxy group, altering its chemical properties.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3.2ClH/c1-3-6-19-7-4-5-8-23(19)28-18-21(26)17-24-13-15-25(16-14-24)20-9-11-22(27-2)12-10-20;;/h3-5,7-12,21,26H,1,6,13-18H2,2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMZPGRNOHOUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3CC=C)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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